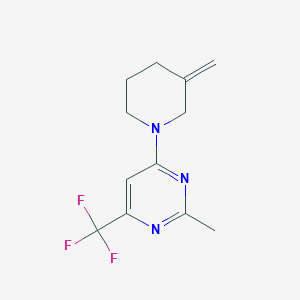
2-Methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C12H14F3N3 and its molecular weight is 257.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a novel compound with notable potential in various biological applications, including antifungal, insecticidal, and anticancer activities. Its unique structure, characterized by a trifluoromethyl group and a piperidine derivative, positions it as a compound of interest in medicinal chemistry and agricultural science.
- Molecular Formula : C12H14F3N3
- Molecular Weight : 257.26 g/mol
- CAS Number : 2097883-59-3
- IUPAC Name : this compound
Antifungal Activity
Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidines exhibit significant antifungal properties. For instance, compounds related to this compound showed varying inhibition rates against several fungal pathogens:
| Compound | Inhibition Rate (%) | Target Fungi |
|---|---|---|
| 5a | 77.25 ± 3.15 | B. dothidea |
| 5b | 88.72 ± 3.83 | Phomopsis sp |
| 5c | 76.82 ± 3.22 | B. cinerea |
| Chlorantraniliprole | 100 | All tested |
These results indicate that while the compound displays promising antifungal activity, it is essential to compare its effectiveness against established fungicides like chlorantraniliprole to gauge its potential in agricultural applications .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties against pests such as Mythimna separata and Spodoptera frugiperda. The mortality rates observed were:
| Compound | Mortality Rate (%) | Target Insect |
|---|---|---|
| 5w | 90.0 | Spodoptera frugiperda |
| 5o | 80.0 | Spodoptera frugiperda |
| Control (Chlorantraniliprole) | 100 | All tested insects |
These findings suggest that while the insecticidal activity is significant, further optimization may be needed to enhance efficacy relative to existing pesticides .
Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer). The results are summarized in the table below:
| Cell Line | Inhibition Rate (%) at 5 μg/ml |
|---|---|
| PC3 | Up to 64.20 |
| K562 | Up to 37.80 |
| Hela | Up to 48.25 |
| A549 | Up to 40.78 |
While the compound demonstrates anticancer activity, it is notably less effective than doxorubicin, a standard chemotherapy agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure can significantly affect biological activity. The presence of the trifluoromethyl group appears crucial for enhancing antifungal and anticancer activities, while variations in the piperidine moiety can influence insecticidal efficacy.
Case Studies
- Antifungal Efficacy : A study highlighted the effectiveness of a series of trifluoromethyl pyrimidine derivatives against C. gloeosporioides, demonstrating that structural variations can lead to improved antifungal properties.
- Insect Resistance Management : Research into the use of such compounds in integrated pest management strategies shows promise for reducing reliance on traditional pesticides while managing resistance in pest populations.
特性
IUPAC Name |
2-methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3/c1-8-4-3-5-18(7-8)11-6-10(12(13,14)15)16-9(2)17-11/h6H,1,3-5,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTQBXQBJRYBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC(=C)C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














